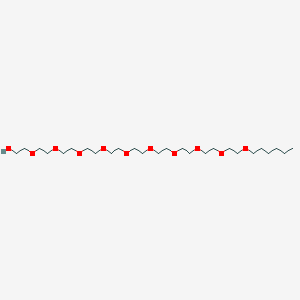
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages (-O-) and a terminal hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired polymer chain length.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through various techniques, such as distillation and filtration, to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and solubility properties.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in the creation of PEGylated drugs that have improved pharmacokinetic properties.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple ether linkages and a terminal hydroxyl group allows it to form stable complexes with other molecules, enhancing its solubility and stability in different environments. These interactions are crucial in its applications in drug delivery and biocompatible materials.
Comparison with Similar Compounds
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is unique among polyethylene glycols due to its specific chain length and functional groups. Similar compounds include:
Polyethylene Glycol (PEG): A general class of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer distinct solubility and stability characteristics.
Properties
CAS No. |
39619-79-9 |
|---|---|
Molecular Formula |
C26H54O11 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H54O11/c1-2-3-4-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-25-26-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-27/h27H,2-26H2,1H3 |
InChI Key |
DNKZVGZVMDCGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















